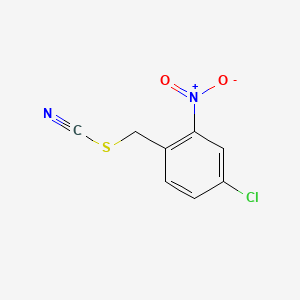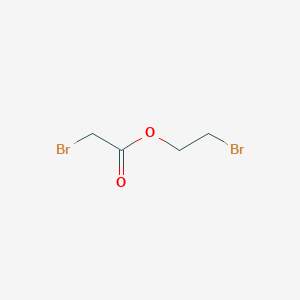
2-Bromoethyl bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoethyl bromoacetate is an organic compound with the molecular formula C4H6Br2O2. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of two bromine atoms, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromoethyl bromoacetate can be synthesized through the reaction of ethylene glycol with an aqueous solution of hydrogen bromide and acetic acid. The reaction is typically carried out in the presence of a solvent such as toluene, which forms an azeotrope with water but not with this compound . The reaction mixture is heated under reflux conditions to separate toluene and water, and acetic anhydride or acetic acid is added to convert bromoethanol in the reaction mixture to additional this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromoethyl bromoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Bases: Strong bases such as sodium hydroxide or potassium tert-butoxide are often used in elimination reactions.
Catalysts: Catalysts like zinc or copper can be used to facilitate certain addition reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted esters and ethers can be formed.
Elimination Products: Alkenes are the primary products of elimination reactions.
Addition Products: The addition of reagents like hydrogen bromide can lead to the formation of dibromo compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromoethyl bromoacetate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs and diagnostic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromoethyl bromoacetate involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is primarily due to the presence of the bromine atoms, which are good leaving groups, facilitating the formation of carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a bromoethyl group.
Methyl bromoacetate: Contains a methyl group instead of a bromoethyl group.
2-Bromoethyl acetate: Similar but with an acetate group instead of a bromoacetate group.
Uniqueness
2-Bromoethyl bromoacetate is unique due to the presence of two bromine atoms, which enhances its reactivity compared to similar compounds. This makes it particularly useful in reactions requiring strong alkylating agents.
Eigenschaften
CAS-Nummer |
13891-62-8 |
|---|---|
Molekularformel |
C4H6Br2O2 |
Molekulargewicht |
245.90 g/mol |
IUPAC-Name |
2-bromoethyl 2-bromoacetate |
InChI |
InChI=1S/C4H6Br2O2/c5-1-2-8-4(7)3-6/h1-3H2 |
InChI-Schlüssel |
BDYRVZMWIBIACG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)OC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



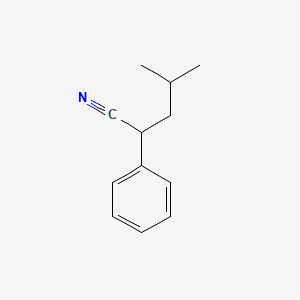
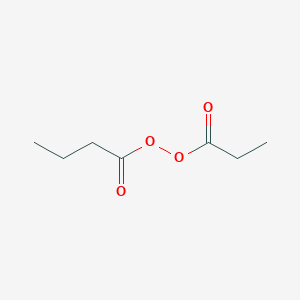

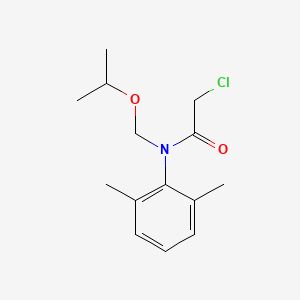
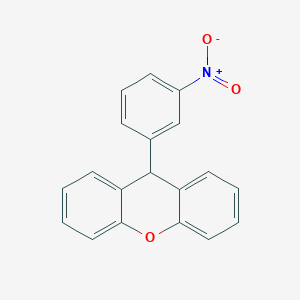
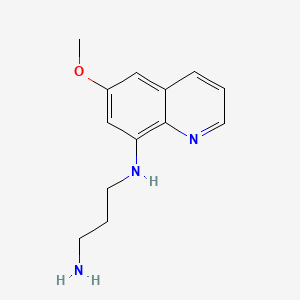
![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
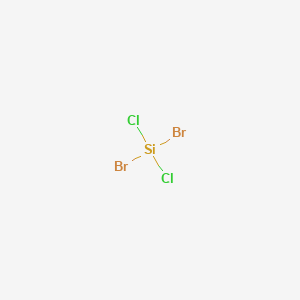
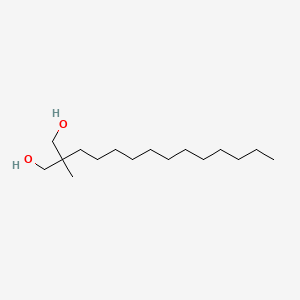
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)


